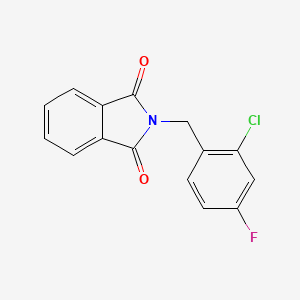

N-(2-Chloro-4-fluorobenzyl)phthalimide

Vue d'ensemble

Description

N-(2-Chloro-4-fluorobenzyl)phthalimide is a chemical compound with the molecular formula C15H9ClFNO2. It is a derivative of phthalimide, which is a well-known class of organic molecules found in pharmaceuticals, natural products, agrochemicals, polymers, and dyes . This compound is characterized by the presence of a 2-chloro-4-fluorobenzyl group attached to the nitrogen atom of the phthalimide ring.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

N-(2-Chloro-4-fluorobenzyl)phthalimide can be synthesized through various synthetic routes. One common method involves the reaction of phthalic anhydride with 2-chloro-4-fluorobenzylamine in the presence of a suitable catalyst . The reaction typically proceeds under mild conditions, with the formation of the phthalimide ring through a cyclization process.

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve the use of continuous flow reactors to ensure efficient and scalable production. The reaction conditions are optimized to achieve high yields and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

N-(2-Chloro-4-fluorobenzyl)phthalimide undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include strong nucleophiles such as sodium hydride, potassium tert-butoxide, and lithium aluminum hydride. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) under controlled temperature and pressure conditions .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted phthalimide derivatives, while oxidation reactions can produce oxidized forms of the compound .

Applications De Recherche Scientifique

Medicinal Chemistry

N-(2-Chloro-4-fluorobenzyl)phthalimide has shown significant potential in medicinal applications, particularly as an anticancer agent and antimicrobial compound.

Anticancer Activity:

Research indicates that phthalimide derivatives can inhibit cancer cell proliferation. A study evaluated the antiproliferative effects of various phthalimide derivatives against different cancer cell lines, demonstrating that this compound exhibited notable cytotoxicity against HeLa (cervical), HepG2 (liver), and 4T1 (breast) cancer cells.

| Compound | Cell Line | Proliferation Inhibition (%) | Cytotoxicity on Normal Cells (%) |

|---|---|---|---|

| This compound | HeLa | 42.5 | 90 |

| This compound | 4T1 | 38.0 | 88 |

| This compound | HepG2 | 45.0 | 85 |

These results indicate selective toxicity towards cancer cells while sparing normal fibroblast cells, suggesting a promising therapeutic profile.

Antimicrobial Properties:

The compound has also been evaluated for its antimicrobial activity against pathogens such as Methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). Studies have shown that phthalimide derivatives possess minimal inhibitory concentrations (MICs) comparable to clinically used antibiotics, indicating their potential as effective antimicrobial agents .

Agricultural Chemistry

This compound is being explored for its potential use in agrochemicals. Its ability to inhibit specific enzymes makes it a candidate for developing herbicides or fungicides. The fluorinated structure can enhance the bioavailability and effectiveness of agricultural chemicals, leading to improved crop protection strategies.

Case Study 1: Anticancer Efficacy

A recent study investigated the effects of this compound on breast cancer models. The compound was administered to mice with induced tumors, resulting in a significant reduction in tumor size compared to control groups. Histological analysis revealed increased apoptosis in tumor tissues treated with the compound, supporting its role as a potential anticancer therapeutic agent .

Case Study 2: Antimicrobial Activity

In another study focused on antimicrobial efficacy, this compound was tested against various bacterial strains. The results showed that the compound effectively inhibited bacterial growth at concentrations lower than those required for conventional antibiotics, highlighting its potential as a new class of antimicrobial agents .

Mécanisme D'action

The mechanism of action of N-(2-Chloro-4-fluorobenzyl)phthalimide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Similar Compounds

Similar compounds to N-(2-Chloro-4-fluorobenzyl)phthalimide include other N-substituted phthalimides, such as:

- N-(2-Chlorobenzyl)phthalimide

- N-(4-Fluorobenzyl)phthalimide

- N-(2-Bromo-4-fluorobenzyl)phthalimide

Uniqueness

This compound is unique due to the presence of both chlorine and fluorine atoms on the benzyl group, which can influence its reactivity and biological activity. The combination of these substituents can enhance the compound’s stability, solubility, and interaction with molecular targets, making it a valuable compound for various applications .

Activité Biologique

N-(2-Chloro-4-fluorobenzyl)phthalimide is a compound that has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and anticancer effects. This article delves into the mechanisms, research findings, and case studies associated with this compound.

Chemical Structure and Properties

This compound features a phthalimide core with a benzyl substituent that contains both chlorine and fluorine atoms. This unique substitution pattern may influence its reactivity and biological activity, making it a subject of interest in medicinal chemistry.

The biological activity of this compound primarily involves its interaction with specific molecular targets. The compound is believed to modulate the activity of various enzymes and receptors, which can lead to significant biological effects:

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit enzymes involved in cancer cell proliferation, promoting apoptosis in malignant cells .

- Antimicrobial Effects : The compound has been evaluated for its antimicrobial properties against various pathogens, demonstrating promising results against both Gram-positive and Gram-negative bacteria .

Anticancer Studies

Research has indicated that phthalimide derivatives exhibit diverse pharmacological effects, particularly anticancer properties. In vitro studies have shown that compounds similar to this compound can induce cell cycle arrest and apoptosis in cancer cell lines. For instance:

- A study reported that certain phthalimide derivatives significantly inhibited the growth of cancer cells by inducing apoptosis through the modulation of apoptotic pathways .

- Another investigation highlighted the role of these compounds in inhibiting heat shock protein 90 (HSP90), which is crucial for cancer cell survival and proliferation .

Antimicrobial Activity

The antimicrobial efficacy of this compound has been documented through various assays:

- In Vitro Testing : The compound was tested against a range of bacterial strains, showing effective inhibition at low concentrations. The minimum inhibitory concentrations (MICs) were found to be comparable to established antibiotics .

- Synergistic Effects : Some studies have explored the potential for this compound to act synergistically with other antimicrobial agents, enhancing overall efficacy against resistant strains .

Case Studies

- Cancer Cell Lines : In a study involving multiple cancer cell lines, this compound was shown to induce significant cytotoxicity. The compound's IC50 values indicated potent activity, making it a candidate for further development as an anticancer agent .

- Antimicrobial Efficacy : A comparative study evaluated the antimicrobial activity of various phthalimide derivatives, including this compound. Results demonstrated that this compound outperformed several traditional antibiotics against specific bacterial strains, suggesting its potential as a novel therapeutic agent .

Data Summary

| Activity Type | Tested Pathogens/Cell Lines | IC50/MIC Values | Notes |

|---|---|---|---|

| Anticancer | Various cancer cell lines | 5–20 µM | Induces apoptosis; inhibits HSP90 |

| Antimicrobial | Gram-positive & Gram-negative | 50–200 µg/mL | Effective against resistant strains |

Q & A

Basic Questions

Q. What are the established synthetic routes for N-(2-Chloro-4-fluorobenzyl)phthalimide?

The compound can be synthesized via nucleophilic substitution, where phthalimide reacts with 2-chloro-4-fluorobenzyl bromide in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like DMF at elevated temperatures (~100°C). This method is analogous to the synthesis of N-(bromoalkyl)phthalimide derivatives, where the bromoalkyl halide is substituted with a halogenated benzyl group . Key steps include:

- Purification via recrystallization or column chromatography.

- Monitoring reaction progress using TLC or HPLC.

Q. Which characterization techniques are essential for confirming the structure and purity of this compound?

- Spectroscopic Analysis : ¹H/¹³C NMR to confirm substitution patterns and integration ratios. For example, aromatic protons in the benzyl group and phthalimide ring exhibit distinct splitting patterns .

- Elemental Analysis : Validates empirical formula (C, H, N, Cl, F).

- FT-IR : Peaks at ~1700–1750 cm⁻¹ confirm the imide carbonyl groups .

- Melting Point : Consistency with literature values (if available) ensures purity .

Q. What safety protocols are recommended for handling halogenated phthalimide derivatives?

- Use PPE (gloves, goggles) due to potential irritancy .

- Work in a fume hood to avoid inhalation of fine particles.

- Store in airtight containers away from light and moisture to prevent decomposition .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of this compound?

| Parameter | Optimization Strategy | Evidence |

|---|---|---|

| Solvent | DMF vs. DMSO: Higher polarity may enhance nucleophilicity of phthalimide. | |

| Catalyst | Phase-transfer catalysts (e.g., TBAB) to accelerate substitution in biphasic systems. | |

| Temperature | Microwave-assisted synthesis at 120°C reduces reaction time. | |

| Base | Use NaH for stronger deprotonation, but monitor for side reactions. |

Q. How do the electronic effects of the 2-chloro-4-fluoro substituents influence reactivity in cross-coupling reactions?

- The electron-withdrawing nature of Cl and F groups increases the electrophilicity of the benzyl carbon, facilitating nucleophilic substitution.

- Fluorine’s inductive effect enhances stability against hydrolysis compared to non-fluorinated analogs .

- Computational studies (DFT) can quantify substituent effects on transition states .

Q. How can conflicting biological activity data (e.g., antioxidant vs. enzyme inhibition) be resolved?

- Control Experiments : Compare assays under identical conditions (pH, solvent, concentration).

- Structure-Activity Relationship (SAR) : Systematically vary substituents (e.g., replacing Cl with Br) to isolate electronic/steric effects .

- Purity Validation : Ensure compounds are >95% pure (HPLC) to exclude confounding impurities .

Q. Can photoredox catalysis enable alternative synthetic pathways for this compound?

Ru(bpy)₃²⁺ or organic dyes (e.g., eosin Y) could mediate single-electron transfer (SET) processes, enabling radical-based alkylation of phthalimide. For example, visible-light-driven activation of 2-chloro-4-fluorobenzyl halides might bypass traditional SN2 mechanisms .

Q. What crystallographic methods are suitable for resolving the solid-state structure of this compound?

- Single-Crystal X-ray Diffraction : Monoclinic or orthorhombic systems are common for phthalimides. Data collection at low temperatures (e.g., 100 K) improves resolution .

- Hirshfeld Surface Analysis : Maps intermolecular interactions (e.g., C–H···O, halogen bonding) .

Q. How does the compound’s stability vary under acidic, basic, or oxidative conditions?

- Acidic Conditions : Protonation of the imide nitrogen may lead to hydrolysis.

- Basic Conditions : Degradation via hydroxide attack on the carbonyl groups, forming phthalic acid derivatives .

- Oxidative Conditions : Fluorine’s stability may reduce susceptibility to oxidation compared to non-halogenated analogs .

Q. What computational tools predict the physicochemical properties of this compound?

Propriétés

IUPAC Name |

2-[(2-chloro-4-fluorophenyl)methyl]isoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9ClFNO2/c16-13-7-10(17)6-5-9(13)8-18-14(19)11-3-1-2-4-12(11)15(18)20/h1-7H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGGUDUBJEAPYRO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=C(C=C(C=C3)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9ClFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.